2-(2-hydroxyacetyl)-N-methylhydrazinecarboxamide
Description
2-(2-Hydroxyacetyl)-N-methylhydrazinecarboxamide is a hydrazinecarboxamide derivative characterized by a hydroxyacetyl group (-COCH₂OH) attached to a hydrazinecarboxamide backbone with an N-methyl substitution.
Properties
IUPAC Name |
1-[(2-hydroxyacetyl)amino]-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O3/c1-5-4(10)7-6-3(9)2-8/h8H,2H2,1H3,(H,6,9)(H2,5,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTHWAWJTFTVKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NNC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401188479 | |
| Record name | Acetic acid, 2-hydroxy-, 2-[(methylamino)carbonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401188479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613307-26-8 | |
| Record name | Acetic acid, 2-hydroxy-, 2-[(methylamino)carbonyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1613307-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-hydroxy-, 2-[(methylamino)carbonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401188479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Hydroxyacetyl)-N-methylhydrazine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(2-hydroxyacetyl)-N-methylhydrazinecarboxamide, also known as a derivative of hydrazine, has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 172.14 g/mol
- Structure : The compound features a hydrazine backbone with a hydroxyl and acetamido group, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.
- Cell Signaling Modulation : It may influence cell signaling pathways, particularly those related to apoptosis and cell survival.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in different contexts:
- Anticancer Studies : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM, suggesting it could be a candidate for further development in cancer therapies .
- Neuroprotective Effects : Research highlighted its potential neuroprotective effects in models of neurodegeneration. In vitro assays showed that treatment with the compound reduced neuronal cell death induced by oxidative stress, suggesting a mechanism involving antioxidant activity .
- Metabolic Pathway Modulation : Another study focused on its role in modulating metabolic pathways linked to diabetes management. The compound was found to enhance insulin sensitivity in cellular models, indicating a possible therapeutic application in metabolic disorders .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to 2-(2-hydroxyacetyl)-N-methylhydrazinecarboxamide exhibit anticancer properties. These compounds can act as inhibitors of specific enzymes involved in tumor growth. For instance, studies have shown that hydrazine derivatives can induce apoptosis in cancer cells, suggesting a potential therapeutic avenue for cancer treatment .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects. It could potentially mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism may involve the modulation of signaling pathways that protect against cellular damage.
Biochemical Applications
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can be leveraged in drug design for conditions requiring reduced cell proliferation .
Synthesis of Hydrazones
In organic chemistry, this compound can serve as a precursor for synthesizing hydrazones, which are valuable intermediates in the production of pharmaceuticals and agrochemicals . The ability to form stable hydrazones enhances its utility in synthetic organic chemistry.
Toxicology Studies
Predictive Toxicology
The compound's structure allows for the assessment of its toxicity through computational models and experimental studies. It is essential to evaluate the safety profile of new compounds before their application in therapeutic contexts. Toxicological studies focus on understanding the compound's interactions with biological systems and its potential adverse effects .
Case Studies and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Induced apoptosis in various cancer cell lines; potential as a chemotherapeutic agent. | |
| Neuroprotection | Reduced oxidative stress markers in neuronal cell cultures; implications for neurodegeneration prevention. | |
| Enzyme Inhibition | Demonstrated inhibition of DHFR; potential applications in cancer therapy. | |
| Toxicity Assessment | Evaluated using predictive models; highlighted safety concerns for further research. |
Chemical Reactions Analysis
Reaction Optimization and Byproduct Control
Process improvements focus on minimizing side reactions:
-
Temperature Control : Maintaining reaction temperatures below 0°C during phenyl chloroformate and methylamine reactions prevents undesired hydrolysis .
-
Solvent Selection : IPA ensures solubility of intermediates while avoiding side reactions with polar aprotic solvents .
Critical Parameters
| Parameter | Optimal Range | Impact on Reaction Efficiency |
|---|---|---|
| Hydrazine stoichiometry | 1.2–1.5 equivalents | Prevents over-substitution |
| Glycolic acid addition | Slow, continuous | Reduces dimerization |
Purification and Isolation
Post-reaction workup involves crystallization and filtration:
Purification Methods
| Method | Solvent System | Purity Achieved |
|---|---|---|
| Crystallization | IPA/Water (3:1) | >98% |
| Acid-Base Extraction | HCl/NaOH | Removes residual glycolic acid |
Flow Reactor Adaptation
A continuous-flow process was developed to enhance scalability:
Flow Reactor Configuration
| Component | Function |
|---|---|
| Dual Inlet System | Simultaneously feeds ester and base |
| Teflon Tubing (ID 2 mm) | Residence time: 15–20 min |
| Inline Quench | TFAA/TEA mixture stops reaction |
This setup achieves 85% yield with 30% reduced solvent waste compared to batch methods .
Stability and Reactivity Profile
-
Thermal Stability : Decomposes above 150°C, releasing CO₂ and methylamine .
-
Hydrolytic Sensitivity : Unstable in strong acidic/basic conditions (pH <2 or >10) .
Degradation Products
| Condition | Major Products |
|---|---|
| Acidic (pH 2) | Glycolic acid, methylhydrazine |
| Alkaline (pH 12) | Acetylhydrazine, CO₂ |
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydrazinecarboxamide derivatives exhibit diverse structural and functional properties depending on substituents. Below is a detailed comparison of 2-(2-hydroxyacetyl)-N-methylhydrazinecarboxamide with related compounds:
Structural and Crystallographic Features
*Calculated based on formula C₅H₁₁N₃O₃.
- Replacing the carboxamide (-CONH₂) with a thioamide (-CSNH₂) in 2-(cyclohexylcarbonyl)-N-phenylhydrazinecarbothioamide reduces polarity and alters binding interactions .
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
